![molecular formula C16H16IN3O2 B12616597 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide CAS No. 914397-49-2](/img/structure/B12616597.png)
3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a morpholine ring, and a pyridine ring, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors, such as 2-chloropyridine and morpholine.
Amide Bond Formation: The final step involves the coupling of the iodinated benzene derivative with the pyridine-morpholine intermediate to form the desired benzamide compound. This step is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyridine rings.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as DMF (dimethylformamide) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Coupling reagents such as palladium catalysts and ligands are employed in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the morpholine and pyridine rings.
Coupling Products: Complex aromatic compounds with extended conjugation.
科学研究应用
3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit mitogen-activated protein kinase (MAPK), which plays a crucial role in cell signaling pathways . This inhibition can lead to altered cellular responses, making the compound a valuable tool in studying cellular processes.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
Compared to similar compounds, 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems. Additionally, the combination of the morpholine and pyridine rings provides a versatile scaffold for further chemical modifications and functionalization.
属性
CAS 编号 |
914397-49-2 |
|---|---|
分子式 |
C16H16IN3O2 |
分子量 |
409.22 g/mol |
IUPAC 名称 |
3-iodo-N-(2-morpholin-4-ylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C16H16IN3O2/c17-13-3-1-2-12(10-13)16(21)19-14-4-5-18-15(11-14)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H,18,19,21) |
InChI 键 |
LSQKDAVBSRJWGQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=CC(=C2)NC(=O)C3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-](/img/structure/B12616514.png)
![3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B12616516.png)
![(10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12616526.png)

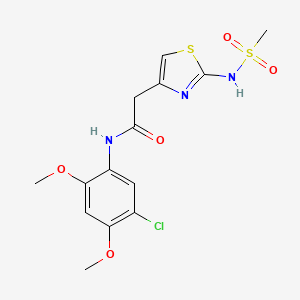
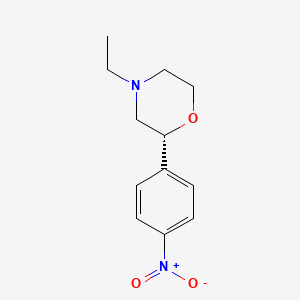
![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
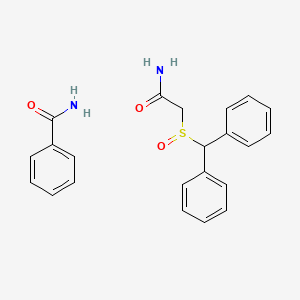
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
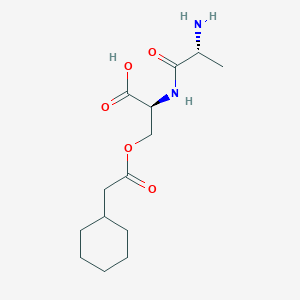
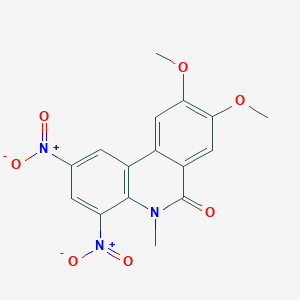
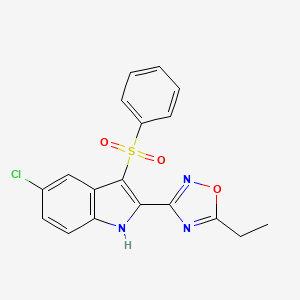
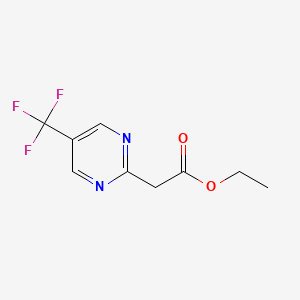
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)
